

1-(4-(Trifluoromethoxy)phenyl)ethanamine

molecular weight

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Compound of Interest

Compound Name:	1-(4-(Trifluoromethoxy)phenyl)ethanamine
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Cat. No.:	B047667

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An In-Depth Technical Guide to 1-(4-(Trifluoromethoxy)phenyl)ethanamine

This technical guide provides a comprehensive overview of **1-(4-(trifluoromethoxy)phenyl)ethanamine**, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, a representative synthetic protocol, and an analytical workflow for quality control.

Physicochemical Properties

1-(4-(Trifluoromethoxy)phenyl)ethanamine is a fluorinated organic compound valued for its role as a building block in the synthesis of more complex molecules. The trifluoromethoxy group significantly influences its chemical characteristics.

A summary of its key quantitative data is presented below.

Property	Value	Source
Molecular Weight	205.18 g/mol	[1] [2] [3]
Molecular Formula	C9H10F3NO	[1] [2] [3]
Appearance	Colorless to light-colored liquid	[4]
Solubility in Water	Poorly soluble	[4]
Solubility in Organic Solvents	Soluble in common organic solvents (e.g., ethanol, dichloromethane)	[4]

Note: Some properties like boiling and melting points require experimental determination and can vary.

Synthesis and Analysis

The synthesis of **1-(4-(trifluoromethoxy)phenyl)ethanamine** can be achieved through various organic chemistry methods. A common approach is the reductive amination of the corresponding ketone, *4'*-(trifluoromethoxy)acetophenone.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a general procedure for the synthesis of **1-(4-(trifluoromethoxy)phenyl)ethanamine**.

Materials:

- 4'-(Trifluoromethoxy)acetophenone
- Ammonium acetate
- Methanol
- Sodium cyanoborohydride (NaBH_3CN) or Sodium triacetoxyborohydride (STAB)

- Diethyl ether
- Hydrochloric acid (1M)
- Sodium bicarbonate (saturated solution)
- Magnesium sulfate (anhydrous)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel

Procedure:

- **Imine Formation:** In a round-bottom flask, dissolve 4'-(trifluoromethoxy)acetophenone and a molar excess of ammonium acetate in methanol. The mixture is stirred at room temperature.
- **Reduction:** To the solution containing the intermediate imine, a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride is added portion-wise. The reaction is monitored for completion using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, the methanol is removed under reduced pressure. The residue is then taken up in diethyl ether and washed sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product can be further purified by column chromatography to yield pure **1-(4-(trifluoromethoxy)phenyl)ethanamine**.

Experimental Protocol: Quality Control via LC-MS/MS

To ensure the purity and identity of the synthesized compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique.

Instrumentation:

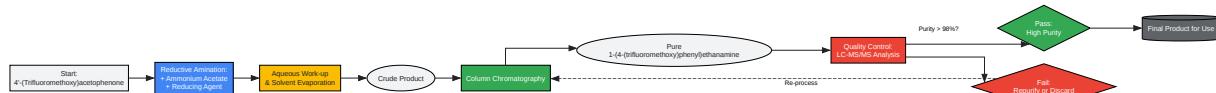
- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS)

Procedure:

- Sample Preparation: A dilute solution of the synthesized **1-(4-(trifluoromethoxy)phenyl)ethanamine** is prepared in a suitable solvent, such as a mixture of acetonitrile and water.
- Chromatographic Separation: The sample is injected into the HPLC system. A C18 reverse-phase column is typically used to separate the target compound from any impurities. A gradient elution with a mobile phase consisting of water and acetonitrile (both often containing a small amount of formic acid to improve ionization) is employed.
- Mass Spectrometric Detection: The eluent from the HPLC is directed to the mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI) in positive mode. The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the protonated molecule $[M+H]^+$.
- Confirmation: The identity of the compound is confirmed by comparing its retention time and mass spectrum with that of a known standard. Purity is assessed by integrating the peak area of the compound relative to any other detected peaks.

Logical Workflow and Pathway Visualization

The following diagram illustrates a typical workflow for the synthesis and quality control of **1-(4-(trifluoromethoxy)phenyl)ethanamine**.



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Synthesis and Quality Control Workflow

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